This isotopic substitution creates a mass difference between the analyte and the internal standard, allowing them to be distinguished by mass spectrometry techniques, commonly used for quantifying analytes in complex mixtures. The advantage of using an isotopically labeled internal standard lies in its ability to compensate for variations that can occur during sample preparation, instrument performance, and analysis. Since the internal standard goes through the same analytical process as the analyte, these variations will affect both molecules equally. By comparing the signal intensity of the analyte to that of the internal standard, researchers can obtain a more accurate and reliable quantification of the target molecule.
Several studies investigating the metabolism of Benzopyrene (BP), a parent compound of 3-OH-BP, utilize 3-OH-BP-d11 as an internal standard for quantifying hydroxylated metabolites of BP, including 3-OH-BP itself []. These studies aim to understand how BP is broken down by the body and assess potential pathways involved in its metabolism.